molecular formula C7H6BrClO B1280479 4-Bromo-2-chloro-5-methylphenol CAS No. 319473-24-0

4-Bromo-2-chloro-5-methylphenol

Cat. No.: B1280479
CAS No.: 319473-24-0
M. Wt: 221.48 g/mol
InChI Key: MDMLFLAHDYKOPZ-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Phenolic Compounds in Advanced Chemical Research

Halogenated phenolic compounds, a class of aromatic molecules featuring a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring, are of substantial interest in modern chemistry. Their utility and significance stem from the unique physicochemical properties imparted by the halogen substituents. These compounds serve as versatile intermediates and building blocks in organic synthesis, enabling the construction of more complex molecules. acs.org For instance, the development of methods for the direct C-H functionalization of phenolic substrates is a key area of research, aiming to create diverse and valuable chemical structures. acs.org

In the field of material science and crystal engineering, halogenated phenols are studied for their ability to form specific intermolecular interactions, particularly halogen bonds. nih.gov The systematic study of these interactions is crucial for designing crystalline materials with desired properties. nih.gov Research into dihalogenated phenols like 3,4-dichlorophenol (B42033) has provided insights into how halogen bonding, alongside traditional hydrogen bonds, governs the packing of molecules in a crystal lattice. nih.gov

Furthermore, many halogenated phenols and their derivatives exhibit significant biological activity. They are found in a wide array of important compounds and are investigated for applications ranging from pesticides to pharmaceuticals. sigmaaldrich.comjmb.or.kr For example, 4-chloro-2-isopropyl-5-methylphenol, a derivative of thymol, has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr Conversely, the presence of halogenated phenols in the environment, often as byproducts of industrial processes like wood preservation or water disinfection, is a subject of environmental chemistry. osti.govnih.gov The study of their formation, persistence, and potential for transformation into other halogenated compounds is critical for assessing environmental risk. osti.govresearchgate.net

Rationale for In-depth Study of 4-Bromo-2-chloro-5-methylphenol

The compound this compound (CAS Number: 319473-24-0) is a polysubstituted phenol (B47542) that warrants specific investigation due to its potential as a specialized chemical intermediate. bldpharm.comavantorsciences.com Its structure, featuring a specific arrangement of bromo, chloro, and methyl groups on the phenolic ring, makes it a valuable substrate for synthetic chemists exploring regioselective reactions. The distinct electronic and steric environment at each position of the aromatic ring allows for targeted modifications, which is a cornerstone of advanced organic synthesis.

While extensive research dedicated exclusively to this compound is not widely published, the rationale for its study can be inferred from research on analogous structures. For example, the synthesis of related compounds like 4-bromo-2-chlorophenol (B165030) is well-documented, highlighting its role as a precursor for agrochemicals. google.com The processes developed for producing such compounds, often involving the selective bromination of chlorophenols, underscore the industrial relevance of this class of molecules. google.com

Moreover, the presence of multiple halogens (bromine and chlorine) makes this compound a candidate for studies in medicinal chemistry and material science. Halogenation is a common strategy to modulate the biological activity of molecules. jmb.or.kr The compound also serves as an excellent model for fundamental research into reaction mechanisms, spectroscopic properties, and the nature of intermolecular forces like halogen bonding in multi-halogenated systems. nih.gov An in-depth study of its reactivity and properties can provide valuable data for predicting the behavior of other complex halogenated aromatic compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 319473-24-0 avantorsciences.com
Molecular Formula C₇H₆BrClO avantorsciences.com
Molecular Weight 221.48 g/mol avantorsciences.com
MDL Number MFCD18459215 avantorsciences.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMLFLAHDYKOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464044
Record name Phenol, 4-bromo-2-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319473-24-0
Record name Phenol, 4-bromo-2-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 5 Methylphenol

Regioselective Halogenation Strategies for Substituted Phenols

Regioselective halogenation is a cornerstone of synthesizing highly substituted phenols. The ability to direct halogens to specific positions on an aromatic ring is critical, especially when multiple positions are activated.

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to a phenol (B47542) ring. nih.govbyjus.com The hydroxyl group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. byjus.comucalgary.ca However, this high reactivity can lead to polysubstitution, making controlled, selective halogenation challenging. libretexts.org

To achieve monosubstitution and control the position of halogenation, chemists employ various strategies. The choice of solvent and temperature can significantly influence the outcome. For instance, using a non-polar solvent like carbon tetrachloride at low temperatures can favor the formation of monobromophenols, whereas using bromine water often results in the formation of 2,4,6-tribromophenol. byjus.comstackexchange.com

Furthermore, the use of specific catalysts can enhance regioselectivity. For example, thiourea-based catalysts have been shown to direct the chlorination of phenols to either the ortho or para position with high selectivity when using N-chlorosuccinimide as the chlorinating agent. scientificupdate.com The choice of catalyst can provide selectivities of up to 10:1 for the ortho-isomer and up to 20:1 for the para-isomer. scientificupdate.com This level of control is essential for the synthesis of complex molecules like 4-bromo-2-chloro-5-methylphenol.

A process for producing 4-bromo-2-chlorophenol (B165030) involves reacting 2-chlorophenol (B165306) with bromine in carbon tetrachloride, yielding 87% of the desired product. google.com Another method uses bromine chloride in carbon tetrachloride at 0°C. google.com

ReactionReagentsSolventSelectivityReference
Bromination of PhenolBromineCarbon Tetrachloride (low temp)Monobromophenols byjus.com
Bromination of PhenolBromine WaterWater2,4,6-tribromophenol byjus.com
Chlorination of PhenolN-chlorosuccinimide with thiourea (B124793) catalyst 6CDCl3ortho-chloro isomer (10:1) scientificupdate.com
Chlorination of PhenolN-chlorosuccinimide with thiourea catalyst 7CDCl3para-chloro isomer (20:1) scientificupdate.com
Bromination of 2-chlorophenolBromineCarbon tetrachloride4-bromo-2-chlorophenol (87% yield) google.com

Electrochemical methods offer a green and efficient alternative to traditional halogenation. globalscientificjournal.comeuropa.eu These techniques can improve site selectivity and reactivity by controlling the reaction potential and minimizing the use of hazardous reagents. globalscientificjournal.comeuropa.eu In electrochemical halogenation, the phenol molecule is oxidized at the anode to form a phenolate (B1203915) ion, which then reacts with halogen ions that are also oxidized at the anode. globalscientificjournal.com

Studies have shown that electrochemical halogenation of phenol using a chromium-based catalyst at 80°C can achieve high selectivity for mono-halogenated products. globalscientificjournal.com This method is not only efficient but also more environmentally friendly due to the potential for catalyst recycling and the precise control over reaction conditions. globalscientificjournal.com The ElectroPheX project, funded by the Marie Skłodowska-Curie Actions programme, is focused on developing electrochemically-mediated methods for the site-selective halogenation of phenols, highlighting the growing importance of this technique. europa.eu

The choice of solvent plays a crucial role in controlling the extent of halogenation of phenols. stackexchange.com In polar, aqueous solutions, phenol tends to deprotonate to the more reactive phenoxide ion, leading to rapid and often multiple halogenations. stackexchange.com For instance, the reaction of phenol with aqueous bromine typically yields the trisubstituted product, 2,4,6-tribromophenol. stackexchange.com

In contrast, non-polar organic solvents can suppress the deprotonation of phenol, thus moderating its reactivity and favoring mono-substitution. stackexchange.com Conducting the bromination of phenol in a solvent like carbon tetrachloride allows for the controlled formation of either 2-bromophenol (B46759) or 4-bromophenol (B116583). stackexchange.com Similarly, carrying out the reaction in solvents of low polarity, such as chloroform (B151607) or carbon disulfide at low temperatures, leads to the formation of monobromophenols. youtube.com This solvent-mediated control is a key strategy for achieving selective mono-halogenation in the synthesis of complex phenols.

Ipso-Hydroxylation Routes for Halogenated Phenols

Ipso-hydroxylation is a powerful method for synthesizing phenols from aryl halides or other precursors where a hydroxyl group replaces a different substituent at the same ring position.

Arylboronic acids are versatile and readily available precursors for the synthesis of phenols. acs.orgorganic-chemistry.org They are generally less toxic and more stable than other precursors like arylamines or halides. acs.org The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, involves the oxidation of the carbon-boron bond. rsc.org

Various methods have been developed for this transformation, including the use of metal catalysts or metal-free conditions. acs.orgorganic-chemistry.org For example, a copper-catalyzed oxidative hydroxylation of arylboronic acids can be performed at room temperature in water. organic-chemistry.org Metal-free approaches often utilize oxidants like hydrogen peroxide or oxone. organic-chemistry.orgrsc.org A particularly efficient and environmentally friendly method involves the use of diacetoxyiodobenzene (B1259982) as an initiator, which allows for the synthesis of phenols from arylboronic acids without the need for a photocatalyst or light. acs.org This method shows good functional group tolerance and provides phenols in good to excellent yields (55-96%). acs.org

PrecursorMethodKey Reagents/CatalystsConditionsYieldReference
Arylboronic AcidsCopper-catalyzed Oxidative HydroxylationCopper catalystRoom temperature, waterExcellent organic-chemistry.org
Arylboronic AcidsMetal-free HydroxylationDiacetoxyiodobenzenePhotocatalyst- and light-free55-96% acs.org
Arylboronic Acidsipso-HydroxylationSodium PerborateCatalyst-free, water or solvent-freeUp to 92% rsc.org

Hydrogen peroxide is a widely used and environmentally benign oxidant for the hydroxylation of aryl halides and arylboronic acids to produce phenols. organic-chemistry.orgnih.gov The direct hydroxylation of aryl halides can be achieved using hydrogen peroxide in the presence of a copper catalyst under mild conditions. acs.org For instance, a combination of Cu(acac)₂ and a specific oxalamide ligand has been shown to be effective for the hydroxylation of a wide range of (hetero)aryl chlorides, bromides, and iodides. acs.org

In the case of arylboronic acids, hydrogen peroxide can be used in conjunction with various catalysts or even under catalyst-free conditions. organic-chemistry.orgnih.gov One innovative approach involves the in situ generation of hydrogen peroxide from carbon monoxide, water, and oxygen, which is then used in a palladium-catalyzed hydroxylation of arylboronic acids. nih.gov This method provides a benign and efficient route to a variety of functionalized phenols. nih.gov Another mild and efficient method uses aqueous hydrogen peroxide with molecular iodine as a catalyst for the ipso-hydroxylation of arylboronic acids at room temperature without the need for a metal, ligand, or base. organic-chemistry.org

Green Chemistry Approaches in Substituted Phenol Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods for substituted phenols to minimize environmental impact. These approaches focus on using less hazardous reagents, reducing waste, and improving energy efficiency.

A key area of development is the replacement of traditional, often harsh, oxidizing agents with more environmentally benign alternatives. Hydrogen peroxide (H₂O₂) is a prime example, serving as a green oxidant because its only byproduct is water. organic-chemistry.orgmdpi.com For instance, the ipso-hydroxylation of arylboronic acids is a powerful method for phenol synthesis that can be performed under mild, metal-free conditions using H₂O₂. organic-chemistry.orgrsc.orgresearchgate.net Research has shown that this transformation can be catalyzed by substances like molecular iodine or even proceed without a catalyst in solvents like ethanol, offering a rapid and highly efficient route to a wide range of substituted phenols. organic-chemistry.orgrsc.org

Another sustainable strategy is the use of electrocatalysis, which employs electrons as reagents, thereby avoiding waste from conventional chemical oxidants. bohrium.com Electrocatalytic oxidation of arenes, including halogenated derivatives, can produce phenols with high selectivity. innoget.com For example, an electrocatalytic method using formic acid to oxidize benzene (B151609) and its derivatives has been demonstrated to yield the corresponding phenols selectively after hydrolysis. This approach operates at ambient temperatures and offers near-100% selectivity, presenting a significant advantage over traditional methods like the cumene (B47948) process, which suffers from safety concerns and byproduct formation. innoget.com

Deep eutectic solvents (DES), which are biodegradable, non-toxic, and inexpensive, have also emerged as sustainable catalysts and reaction media. chemistryviews.org A mixture of choline (B1196258) chloride and urea, for example, has been shown to catalyze the rapid conversion of arylboronic acids to phenols using hydrogen peroxide in water at room temperature. chemistryviews.org The catalyst can be recovered and reused multiple times, adding to the sustainability of the process.

These green methodologies, while often demonstrated on simpler phenol derivatives, lay the groundwork for producing complex structures like this compound by integrating halogenation steps with these sustainable hydroxylation techniques.

Table 1: Comparison of Green Synthesis Approaches for Substituted Phenols

Method Key Features Advantages Relevant Findings
H₂O₂ Oxidation of Arylboronic Acids Uses hydrogen peroxide as a clean oxidant. organic-chemistry.orgrsc.org Environmentally benign (water is the only byproduct), mild reaction conditions, often metal- and base-free. organic-chemistry.org Can be combined in a one-pot sequence with bromination and cross-coupling to create highly substituted phenols. rsc.org
Electrocatalytic Oxidation Employs electrons to drive the oxidation of arenes. innoget.com High selectivity, avoids chemical oxidant waste, operates at ambient temperature. innoget.com Demonstrated for benzene and its halogenated derivatives, offering a pathway to halogenated phenols. innoget.com

| Deep Eutectic Solvents (DES) | Uses biodegradable and recyclable solvent/catalyst systems. chemistryviews.org | Low cost, non-toxic, catalyst can be reused multiple times. chemistryviews.org | Effective for rapid hydroxylation of arylboronic acids in water at room temperature. chemistryviews.org |

Multi-Component and Cascade Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient route to complex molecules by minimizing purification steps and reducing solvent and reagent use.

Diels-Alder/Elimination/Retro-Diels-Alder Pathways for Substituted Phenols

This cascade provides a programmable method for phenol synthesis where the substitution pattern on the final product is precisely determined by the choice of the initial reactants. oregonstate.edu

Utilization of Hydroxypyrone and Nitroalkene Starting Materials

This specific cascade has been effectively demonstrated using 3-hydroxypyrones as the diene component and nitroalkenes as the dienophile. oregonstate.edu The reaction proceeds as follows:

Diels-Alder Reaction: The 3-hydroxypyrone reacts with a substituted nitroalkene.

Elimination: The resulting bicyclic intermediate undergoes elimination of nitrous acid (HNO₂).

Retro-Diels-Alder Reaction: The subsequent intermediate expels a stable molecule, such as carbon dioxide (CO₂), via a retro-Diels-Alder reaction to yield the aromatic phenol. oregonstate.edu

This one-step conversion allows for the synthesis of even penta-substituted phenols with predictable regiochemistry, as the final positions of the substituents directly correspond to their positions on the hydroxypyrone and nitroalkene starting materials. oregonstate.edu Researchers have shown that a wide variety of substituted phenols can be prepared in high yields using this method. oregonstate.edu

Table 2: Examples of Substituted Phenols Synthesized via Diels-Alder Cascade

Diene Dienophile Product Yield
3-Hydroxypyrone (E)-1-Nitro-2-propyl-1-ene 2-Propylphenol 75%
3-Hydroxypyrone (E)-1-Nitro-1-pentene 3-Propylphenol 72%
5,6-Dimethyl-3-hydroxypyrone (E)-1-Nitro-1-butene 3,4-Dimethyl-6-ethylphenol 70%
5,6-Dimethyl-3-hydroxypyrone (E)-2-Nitro-2-pentene 3,4-Dimethyl-5-ethylphenol 71%

Data synthesized from research findings on cascade reactions for phenol synthesis. oregonstate.edu

One-Pot Functionalizations for Complex Phenol Architectures

One-pot synthesis protocols are highly valuable for constructing complex molecules like this compound as they increase efficiency and reduce waste. Such procedures integrate multiple synthetic steps, such as hydroxylation, halogenation, and cross-coupling, into a single reaction vessel without isolating intermediates.

For example, a one-pot sequence has been developed that begins with the ipso-hydroxylation of an arylboronic acid, followed by in-situ bromination and a subsequent palladium-catalyzed Suzuki cross-coupling reaction. rsc.org This allows for the rapid assembly of diverse and highly substituted phenols. Similarly, multienzyme one-pot cascades have been designed for the stereoselective functionalization of substituted phenols, demonstrating the power of biocatalysis in creating complex chiral structures efficiently. nih.govacs.org Another approach involves the in situ conversion of phenols to a reactive leaving group, such as a fluorosulfate, which can then immediately undergo a Suzuki coupling reaction to form biaryl compounds in a single pot. rsc.orgmdpi.com

Directed ortho-Metalation and C-H Functionalization Approaches

Directing-group-assisted C-H functionalization has become a transformative strategy in organic synthesis, allowing for the selective modification of specific C-H bonds that would otherwise be unreactive.

Palladium-Catalyzed C-H Bond Activation in Phenol Derivatives

Palladium catalysis is a cornerstone of modern C-H functionalization chemistry. nih.gov In the context of phenol derivatives, a directing group can be temporarily installed on the hydroxyl moiety to steer a palladium catalyst to a specific C-H bond, most commonly at the ortho position. acs.orgrsc.org

For instance, phenol esters can be used to direct palladium(II) catalysts to activate the ortho C-H bond. acs.org This activation enables subsequent reactions, such as aryl-aryl coupling, to form ortho-arylated phenols. The directing group facilitates the formation of a cyclometalated intermediate, which is key to the catalytic cycle. This approach has been used to synthesize various useful phenol derivatives under conditions that are not sensitive to air or moisture. acs.org While ortho functionalization is most common, specialized, and often bulky, directing groups have been developed that can steer the functionalization to the more remote meta and even para positions, offering remarkable control over the synthesis of complex phenolic structures. researchgate.netlookchem.com

Aryne Intermediate Strategies for Multifunctionalized Arenes

Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a strained "triple" bond within the ring. wiley-vch.de Their high reactivity makes them potent electrophiles for nucleophilic attack and versatile partners in pericyclic reactions. wiley-vch.deacs.org The in-situ generation and subsequent trapping of arynes is a powerful strategy for the synthesis of multifunctionalized arenes. acs.orgacs.org While a specific, documented synthesis of this compound using an aryne-based methodology is not prominently described in the literature, the principles of aryne chemistry provide a robust and instructive framework for devising a hypothetical, yet plausible, synthetic route.

The generation of arynes can be achieved under various conditions, with one of the most common and mild methods being the fluoride-induced elimination of ortho-silylaryl triflates (the Kobayashi precursor). rsc.orgosti.gov This method offers excellent functional group tolerance. Alternative methods include the use of strong bases with aryl halides, or newer techniques involving the dehydrogenation of simple arenes. rsc.orgacs.org

A theoretical synthesis of this compound could begin with a suitably substituted aryne precursor. The regioselectivity of the subsequent trapping reactions is a critical consideration. The substitution on the aryne intermediate profoundly influences the site of nucleophilic attack, governed by a combination of electronic and steric factors, as well as the distortion of the aryne's strained bond. acs.orgacs.org Studies have shown that the aryne distortion model, which considers the bond angles of the aryne, is a key predictor of regioselectivity. acs.orgnih.gov

For instance, a plausible, albeit hypothetical, multi-step approach could involve the trapping of a generated aryne with a protected hydroxylamine (B1172632) or a similar hydroxy surrogate. dntb.gov.ua Subsequent electrophilic halogenation steps could then be employed to introduce the chloro and bromo substituents at the desired positions, guided by the directing effects of the existing groups on the ring. The trapping of an aryne with a nucleophile followed by the interception of the resulting aryl anion or organometallic intermediate with an electrophile is a known strategy for creating ortho-functionalized products. acs.org

To illustrate the principles, the table below outlines common methods for generating arynes, which form the foundation of any such synthetic strategy.

Aryne Generation MethodTypical PrecursorReagents/ConditionsFunctional Group Tolerance
Kobayashi Method ortho-Silylaryl TriflatesCsF, TBAF in Acetonitrile or THFHigh
Base-Induced Elimination Aryl HalidesStrong bases (e.g., NaNH₂, LDA)Limited
From Diynes Bis-1,3-diynesThermal or photolytic conditionsVaries
Dehydrogenation Simple Arenes via Thianthrenium SaltsC-H activation followed by baseGood

This table presents generalized data on common aryne generation methods that could be applied to the synthesis of complex phenols. rsc.orgmdpi.comresearchgate.netresearchgate.net

The regioselectivity of trapping an unsymmetrical aryne is a key challenge that must be addressed. For a hypothetical 4-methylbenzyne intermediate, nucleophilic attack could occur at either C1 or C2. The directing effect of substituents is crucial; electron-withdrawing groups typically direct nucleophilic attack to the more electropositive carbon, while the outcome with electron-donating groups can be less predictable. wiley-vch.deacs.org

The following table shows experimental results for the regioselectivity of nucleophilic attack on 3-substituted benzynes, which highlights the controlling factors.

3-Substituent on Benzyne (B1209423)NucleophileRatio of Attack (C1:C2)Primary Controlling Factor
-FN-Methylaniline>95:5Distortion/Electronic
-ClN-Methylaniline89:11Distortion/Electronic
-BrN-Methylaniline77:23Distortion/Electronic
-OMeNaNH₂>95:5 (meta-product)Electronic

Data adapted from computational and experimental studies on aryne regioselectivity. wiley-vch.deacs.org This data illustrates how substituents guide the addition of nucleophiles.

Ultimately, while a direct literature precedent is absent, the strategic application of aryne chemistry—involving the careful selection of a precursor, controlled generation of the aryne intermediate, and regioselective trapping reactions—provides a powerful and versatile blueprint for the potential synthesis of this compound and other similarly complex, multifunctionalized aromatic compounds. acs.org

Iii. Mechanistic Investigations of 4 Bromo 2 Chloro 5 Methylphenol Reactivity

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a cornerstone of phenol (B47542) chemistry. The substituents on the 4-Bromo-2-chloro-5-methylphenol ring play a crucial role in activating or deactivating the ring towards electrophilic attack and directing the position of substitution.

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. byjus.comtestbook.comchemistrysteps.com This donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.

The methyl (-CH₃) group is an activating group and an ortho, para-director. lumenlearning.comchemistrysteps.com It donates electron density primarily through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion and increasing the rate of electrophilic substitution.

In this compound, the positions ortho and para to the strongly activating hydroxyl group are positions 2, 4, and 6. Position 2 is occupied by a chlorine atom, and position 4 is occupied by a bromine atom. Therefore, the only available position for electrophilic attack that is ortho to the hydroxyl group is position 6. The position para to the hydroxyl group is position 4, which is already substituted with bromine. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
-OH1Strong Activator (+R > -I)ortho, para
-Cl2Deactivator (-I > +R)ortho, para
-CH₃5Activator (+I)ortho, para
-Br4Deactivator (-I > +R)ortho, para

Kinetic studies on the halogenation of substituted phenols indicate that the reaction rates are influenced by the nature and position of the substituents. For instance, the chlorination of various substituted phenols has been shown to be first order in both the phenol and the chlorinating agent. researchgate.net The rates of these reactions are sensitive to the electron-donating or electron-withdrawing nature of the substituents. researchgate.net Generally, electron-donating groups increase the rate of halogenation, while electron-withdrawing groups decrease the rate. researchgate.net

Studies on the bromination of phenols have also provided insights into the reaction kinetics, with some reactions proceeding at diffusion-controlled rates, highlighting the high reactivity of the phenol ring. acs.org The reaction kinetics of the halogenation of this compound would be expected to follow these general principles, with the rate being influenced by the interplay of the activating hydroxyl and methyl groups and the deactivating chloro and bromo groups.

In substituted phenols, there is often competition between substitution at the ortho and para positions relative to the hydroxyl group. Steric hindrance can play a significant role, often favoring substitution at the less hindered para position. chemistrysteps.comrefinerlink.com However, in some cases, such as when hydrogen bonding can occur between the hydroxyl group and the incoming electrophile or the solvent, the proportion of the ortho isomer can be increased. refinerlink.com

For this compound, the para position to the hydroxyl group is blocked by the bromine atom. The two ortho positions are at carbons 2 and 6. Position 2 is already substituted with a chlorine atom. Therefore, electrophilic attack is most likely to occur at the vacant position 6, which is ortho to the hydroxyl group and meta to the bromo and methyl groups. The directing effects of the chloro and methyl groups would also influence the regioselectivity. The chlorine at position 2 directs incoming electrophiles to its ortho (position 3, which is blocked) and para (position 5, which is blocked) positions. The methyl group at position 5 directs to its ortho (positions 4 and 6) and para (position 2) positions. The directing influence of the powerful hydroxyl group to position 6 is reinforced by the directing influence of the methyl group to the same position.

Radical Reactions and Degradation Mechanisms

Halogenated phenols can undergo degradation through radical-mediated pathways, which are important in environmental and industrial processes.

The hydroxyl radical (•OH) is a highly reactive species that can initiate the degradation of organic compounds in both the gas phase and in aqueous environments. wikipedia.org The reaction of hydroxyl radicals with bromophenols has been studied theoretically, indicating that the formation of bromophenoxy radicals is a key step. nih.gov The reactivity of the O-H bond in bromophenols is influenced by the bromine substitution pattern. nih.gov

For this compound, the reaction with hydroxyl radicals would likely proceed via hydrogen abstraction from the phenolic hydroxyl group to form a phenoxy radical. This radical can then undergo further reactions, leading to the degradation of the molecule. The rate of reaction with hydroxyl radicals is generally high for phenolic compounds. researchgate.net

Transition metals can catalyze the oxidation of phenols, often involving radical intermediates. beilstein-journals.orgresearchgate.net For instance, copper(II)-halide complexes have been shown to oxidize phenols through mechanisms that can involve either proton-transfer/electron-transfer (PTET) or concerted proton/electron transfer (CPET), depending on the substituents on the phenol. rsc.org The oxidation of phenols can also be achieved using environmentally benign oxidants like hydrogen peroxide in the presence of transition metal catalysts. orientjchem.org

In the context of this compound, transition metal catalysts could be employed to facilitate its oxidative degradation. The specific mechanism would depend on the metal, its ligands, and the reaction conditions. The presence of the halogen and methyl substituents would influence the redox potential of the phenol and the stability of any radical intermediates formed during the catalytic cycle.

Atmospheric Degradation Kinetics of Halogenated Phenols

Halogenated phenols are released into the atmosphere from various anthropogenic sources, and their persistence and transformation are of environmental concern. The primary degradation pathway for these compounds in the troposphere is their reaction with hydroxyl (•OH) radicals, and to a lesser extent, with ozone (O₃) and nitrate (B79036) (NO₃) radicals. scispace.commdpi.com The kinetics of these reactions are crucial for determining the atmospheric lifetime of these pollutants.

The reaction with •OH radicals is the most significant removal process for phenols in the atmosphere. nih.govresearchgate.net This reaction can proceed via two main pathways: •OH addition to the aromatic ring to form a dihydroxycyclohexadienyl radical, or H-atom abstraction from the phenolic hydroxyl group to form a phenoxy radical. researchgate.net The presence of electron-donating groups like methyl and hydroxyl groups generally activates the ring towards electrophilic attack by •OH radicals, leading to higher reaction rate constants. Conversely, electron-withdrawing halogen substituents tend to deactivate the ring.

The following table summarizes the room-temperature rate constants for the gas-phase reactions of several chlorophenols with ozone. The reactivity increases with the degree of deprotonation of the phenol, which is influenced by the pH in aqueous solutions. tandfonline.com

Table 1: Second-Order Rate Constants for the Ozonation of Various Chlorophenols in Aqueous Solution

Compound Rate Constant (M⁻¹s⁻¹) at pH 2 Rate Constant (M⁻¹s⁻¹) at pH 7
4-chlorophenol (B41353) 1.3 x 10³ 7.0 x 10⁸
2,4-dichlorophenol 1.1 x 10³ 2.0 x 10⁹
2,4,6-trichlorophenol 0.3 x 10³ 1.0 x 10⁷

This table is based on data for analogous compounds to illustrate the general trend of reactivity. Source: tandfonline.com

For this compound, the presence of both activating (methyl, hydroxyl) and deactivating (bromo, chloro) groups suggests a complex interplay in determining its atmospheric lifetime. Photodegradation can also be a relevant removal pathway, especially for brominated aromatic compounds, often proceeding via reductive debromination. nih.gov

Nucleophilic Aromatic Substitution Considerations for Halogenated Phenols

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction for the functionalization of aromatic rings. In contrast to electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAᵣ typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. Aryl halides, including halogenated phenols, can undergo SNAᵣ through different mechanisms.

Benzyne (B1209423) Intermediates in Phenol Formation

One pathway for nucleophilic aromatic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. researchgate.nettandfonline.comresearchgate.netuobaghdad.edu.iq This mechanism is typically favored under conditions of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. researchgate.netnih.gov The reaction is initiated by the deprotonation of a hydrogen atom ortho to the halogen, followed by the elimination of the halide to form the benzyne. The nucleophile then adds to the benzyne, and subsequent protonation yields the substituted product.

A key feature of the benzyne mechanism is that the incoming nucleophile does not always substitute at the same position as the leaving group, leading to the formation of cine and tele substitution products. jmchemsci.com While there are no specific studies detailing the formation of a benzyne intermediate from this compound, the presence of protons ortho to the halogen atoms (chlorine and bromine) suggests that this pathway could be theoretically possible under strongly basic conditions.

Electron-Withdrawing Group Activation in Aryl Halide Displacements

The more common mechanism for nucleophilic aromatic substitution is the addition-elimination pathway. This mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. researchgate.netnih.govnih.gov These EWGs stabilize the negative charge of the Meisenheimer complex, a key intermediate formed upon nucleophilic attack. nih.gov

In this compound, the hydroxyl group is an activating group, while the halogen atoms are deactivating towards electrophilic substitution but can act as leaving groups in SNAᵣ. The methyl group is also an activating group. A recent study has shown that the phenoxyl radical, formed by the oxidation of the phenol, can act as an exceptionally strong electron-withdrawing group, significantly lowering the activation barrier for nucleophilic aromatic substitution on halophenols. researchgate.netnih.gov This "homolysis-enabled electronic activation" could provide a pathway for the displacement of the chloro or bromo substituents on this compound under oxidative conditions. researchgate.netnih.gov

The relative reactivity of the halogens as leaving groups in SNAᵣ reactions is typically F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the more electronegative halogen.

Advanced Reaction Pathways and Derivatization Studies

The presence of the phenolic hydroxyl group and the halogen substituents in this compound allows for a variety of derivatization reactions, leading to the synthesis of novel compounds with potentially interesting chemical and biological properties.

Synthesis of Schiff Base Derivatives Involving Halogenated Phenols

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. iosrjournals.orgbyjus.comlearncbse.in Halogenated salicylaldehydes (2-hydroxybenzaldehydes) are common precursors for the synthesis of Schiff base ligands. researchgate.netresearchgate.netnih.gov While the direct synthesis of a Schiff base from this compound would require prior formylation to introduce an aldehyde group, the general reactivity of halogenated phenols provides a basis for understanding these transformations.

The synthesis of Schiff bases from halogenated salicylaldehydes generally involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol. researchgate.netmdpi.com The resulting Schiff bases are often crystalline solids. iosrjournals.org

Table 2: Examples of Schiff Bases Derived from Halogenated Salicylaldehydes

Salicylaldehyde Derivative Amine Resulting Schiff Base Structure Reference
5-Chlorosalicylaldehyde 4-Bromobenzenesulfonamide 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide researchgate.net
5-Bromosalicylaldehyde (B98134) Aniline 2-[(E)-(phenylimino)methyl]-4-bromophenol researchgate.net
5-Chlorosalicylaldehyde Various primary amines A series of (E)-4-chloro-2-((arylimino)methyl)phenols nih.gov

This table presents examples of Schiff bases synthesized from related halogenated salicylaldehydes to illustrate the general synthetic methodology.

Complexation with Metal Ions and Coordination Chemistry Studies

Schiff bases derived from salicylaldehydes are excellent chelating ligands due to the presence of the phenolic oxygen and the imine nitrogen atoms, which can coordinate to a central metal ion to form stable complexes. scispace.comnih.govresearchgate.netnih.govsohag-univ.edu.egresearchgate.net The coordination chemistry of these complexes is an active area of research, with applications in catalysis and materials science.

The deprotonated phenolic oxygen and the azomethine nitrogen typically act as the coordination sites, forming stable five- or six-membered chelate rings with the metal ion. researchgate.netresearchgate.net The geometry of the resulting metal complex (e.g., octahedral, square planar, tetrahedral) depends on the nature of the metal ion, the Schiff base ligand, and the reaction conditions. nih.gov

Studies on Schiff bases derived from halogenated salicylaldehydes have shown that they readily form complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). researchgate.netresearchgate.net The halogen substituents can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complex.

Table 3: Metal Complexes of Schiff Bases Derived from Halogenated Salicylaldehydes

Schiff Base Ligand Metal Ion Proposed Complex Geometry Reference
4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide Cu(II), Co(II), Ni(II), Zn(II) Octahedral researchgate.net
2-[(E)-(phenylimino)methyl]-4-bromophenol Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) Not specified researchgate.net
Schiff bases from 5-bromosalicylaldehyde and α-amino acids Fe(II) Octahedral nih.gov

This table provides examples of metal complexes formed with Schiff bases derived from related halogenated salicylaldehydes to illustrate their coordination behavior.

While specific studies on the coordination chemistry of Schiff bases derived from this compound are not available, it is expected that such ligands would exhibit similar chelating properties, forming stable complexes with various metal ions.

Iv. Advanced Spectroscopic and Structural Characterization Techniques for 4 Bromo 2 Chloro 5 Methylphenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms within a molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. libretexts.org The substituents on the aromatic ring—bromine, chlorine, a methyl group, and a hydroxyl group—each exert distinct electronic effects (inductive and resonance) that influence the shielding and deshielding of the aromatic protons. libretexts.orgmdpi.com

The hydroxyl (-OH) group is an activating, ortho-, para-directing group, meaning it donates electron density to the ring, particularly at the positions ortho and para to it. Conversely, the halogen atoms (-Br and -Cl) are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directing because of their ability to donate electron density through resonance. The methyl (-CH₃) group is weakly activating and ortho-, para-directing.

For 4-Bromo-2-chloro-5-methylphenol, we can predict the approximate chemical shifts of the two remaining aromatic protons. The proton at C6 is ortho to the electron-donating -OH and -CH₃ groups and meta to the electron-withdrawing -Cl and -Br groups. The proton at C3 is ortho to the -Cl group and meta to the -OH, -Br, and -CH₃ groups. The deshielding effect of a nearby electronegative atom is significant. libretexts.org For instance, in 2-chlorophenol (B165306), the proton ortho to the chlorine atom appears at a downfield shift. chemicalbook.com Similarly, the aromatic protons in 4-bromophenol (B116583) and 4-chlorophenol (B41353) show distinct patterns based on the halogen's position. chemicalbook.comchemicalbook.com The phenolic -OH proton itself typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent, generally found between 3 and 8 ppm. openstax.org

Table 1: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in Substituted Phenols Note: This table presents typical chemical shift ranges and is for illustrative purposes. Actual values for this compound would require experimental measurement.

Compound Proton Position Typical Chemical Shift (δ, ppm) Influencing Factors
2-Chlorophenol chemicalbook.com H-6 ~7.29 Ortho to -OH, Ortho to -Cl
4-Chlorophenol chemicalbook.com H-2, H-6 ~7.17 Ortho to -OH
4-Bromophenol chemicalbook.com H-2, H-6 ~7.31 Ortho to -OH
This compound H-3 Predicted Downfield Ortho to -Cl, Meta to -OH, -Br, -CH₃

| This compound | H-6 | Predicted Upfield | Ortho to -OH, -CH₃, Meta to -Cl, -Br |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, typically 0-220 ppm, which often allows for the resolution of each unique carbon atom. oregonstate.edulibretexts.org

The positions of the signals in the ¹³C NMR spectrum of this compound are governed by the same substituent effects.

C1 (C-OH): This carbon is deshielded by the attached oxygen atom and typically resonates in the 150-160 ppm range. openstax.orglibretexts.org

C2 (C-Cl) and C4 (C-Br): Carbons directly bonded to halogens experience a complex "heavy atom effect." While electronegativity suggests a strong deshielding, other factors like spin-orbit coupling can be significant, especially for bromine. rsc.orgresearchgate.net The C-Cl signal is generally found downfield, while the C-Br signal is typically more upfield compared to what electronegativity alone would predict. stackexchange.com

C5 (C-CH₃): The methyl-substituted carbon signal will be influenced by the alkyl group.

C3 and C6: The chemical shifts of these carbons are influenced by the combined effects of all substituents.

Methyl Carbon (-CH₃): The signal for the methyl carbon will appear in the aliphatic region, typically upfield around 20 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Phenols Note: This table is for general comparison. Specific assignments for this compound require experimental data.

Carbon Type Typical Chemical Shift (δ, ppm)
Aliphatic (sp³) 10 - 40
Aliphatic near Electronegative Atom 40 - 80
Aromatic, Alkene (sp²) 100 - 150
Aromatic C-O 150 - 160

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a unique "fingerprint" that is characteristic of the compound and its functional groups. researchgate.net

For this compound, the vibrational spectrum would be dominated by bands corresponding to its specific functional groups and skeletal structure. nih.govnih.gov

O-H Stretch: A prominent, broad band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. Its broadness is a result of hydrogen bonding. openstax.org

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretches of the methyl group will be found just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring gives rise to a series of absorptions, typically in the 1450-1600 cm⁻¹ region. openstax.org

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in phenols results in a strong band in the IR spectrum, usually located around 1200-1260 cm⁻¹.

C-Cl and C-Br Stretches: Vibrations involving the carbon-halogen bonds occur in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, usually between 500 and 600 cm⁻¹.

Vibrational spectroscopy is particularly sensitive to intermolecular forces like hydrogen bonding. najah.edued.gov In concentrated solutions or the solid state, phenols form intermolecular hydrogen bonds (O-H···O). This interaction weakens the O-H bond, causing its stretching frequency to decrease and the corresponding IR band to broaden significantly, often appearing around 3300-3400 cm⁻¹. openstax.orgnajah.edu In very dilute solutions, where molecules are isolated, a sharper, higher-frequency "free" O-H stretch can be observed near 3600 cm⁻¹. openstax.orgcdnsciencepub.com

For some ortho-substituted phenols, intramolecular hydrogen bonding can occur. In 2-chlorophenol, a weak intramolecular hydrogen bond between the hydroxyl proton and the adjacent chlorine atom can be detected, leading to the observation of both cis and trans isomers in solution. cdnsciencepub.comrsc.org

Phenols can theoretically exist in tautomeric equilibrium with their keto forms (dienones). For this compound, this would involve the migration of the phenolic proton to a carbon atom of the ring. However, for simple phenols, the aromatic phenol (B47542) form is overwhelmingly more stable, and the concentration of the keto tautomer is typically negligible. Spectroscopic evidence for tautomerism is more common in complex heterocyclic systems where the keto form can be stabilized. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

While the specific crystal structure of this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. For example, the crystal structure of an analog, 4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol, reveals significant intermolecular interactions, including C-H···O hydrogen bonds and short Br···Br and Cl···Cl halogen contacts that help stabilize the crystal packing. nih.gov Another related compound, 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, crystallizes in a monoclinic space group, with its structure stabilized by hydrogen bonding. researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of halogenated phenols, these interactions are of particular interest due to the influence of the halogen and hydroxyl functional groups. The primary forces at play include strong hydrogen bonds, and weaker, yet significant, halogen bonds and van der Waals forces. rsc.orgresearchgate.net

The hydroxyl group of a phenolic compound is a potent hydrogen bond donor, readily interacting with acceptor atoms on adjacent molecules, such as the oxygen of another hydroxyl group or even a halogen atom. These hydrogen bonds often form robust networks that are a dominant feature in the crystal packing of these compounds.

Table 1: Common Intermolecular Interactions in Halogenated Phenol Crystals

Interaction TypeDonorAcceptorTypical Role in Crystal Packing
Hydrogen BondO-HO, HalogenFormation of primary structural motifs (chains, dimers, sheets)
Halogen BondC-Br, C-ClO, N, HalogenDirectional interactions influencing molecular orientation
C-H···π InteractionC-HAromatic RingStabilization of packing, often in layered structures
π···π StackingAromatic RingAromatic RingFace-to-face or offset stacking of aromatic systems
van der Waals ForcesAll atomsAll atomsGeneral, non-directional attractive forces contributing to overall cohesion

Polymorphism in Halogenated Phenolic Compounds

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov This phenomenon is of critical importance in the pharmaceutical and materials science fields, as different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Halogenated phenolic compounds are known to exhibit polymorphism, driven by the subtle balance of intermolecular forces that can lead to different, yet energetically similar, packing arrangements. nih.gov

The propensity for a compound to form multiple polymorphs is influenced by factors such as the presence of flexible functional groups and the ability to form various strong and weak intermolecular interactions. nih.gov In halogenated phenols, the hydroxyl and halogen groups provide opportunities for diverse hydrogen and halogen bonding motifs, which can lead to the formation of different crystal structures under varying crystallization conditions (e.g., solvent, temperature, pressure). nih.gov The study of polymorphism in these compounds is crucial for controlling the solid-state properties of the final product.

Mass Spectrometry in Elucidating Reaction Products and Impurities

Mass spectrometry is an indispensable analytical technique for the identification and characterization of chemical compounds. It is particularly powerful in the analysis of reaction mixtures, where it can be used to identify the desired product as well as any impurities or byproducts that may have formed. In the context of this compound, mass spectrometry plays a key role in confirming its synthesis and purity.

Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for analyzing volatile and semi-volatile compounds like halogenated phenols. nih.gov In this technique, the components of a mixture are first separated by gas chromatography and then introduced into the mass spectrometer for detection and identification. The resulting mass spectrum provides a molecular fingerprint of the compound, showing the mass-to-charge ratio of the molecular ion and various fragment ions, which can be used to deduce the structure of the molecule. nih.gov The analysis of reaction products of sulfur mustards with phenol, for instance, has been successfully carried out using GC/MS, demonstrating the technique's utility in identifying related phenolic compounds. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful extension of conventional mass spectrometry that provides highly accurate measurements of the mass-to-charge ratio of ions. azolifesciences.com This high accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. azolifesciences.comuci.edu For a compound like this compound, HRMS can distinguish its molecular formula from other potential formulas that have a similar nominal mass.

The precision of HRMS is typically in the range of a few parts per million (ppm), which is often sufficient to unambiguously identify the elemental formula of a small molecule. nih.gov This capability is invaluable for confirming the identity of a newly synthesized compound and for identifying unknown impurities in a sample. azolifesciences.comnih.gov For example, if a reaction to produce this compound also yielded a byproduct with a similar retention time in chromatography, HRMS could differentiate between the two based on their exact masses. This level of detail is crucial for ensuring the quality and purity of chemical products and for understanding the intricacies of chemical reactions. nih.govnih.gov

Table 2: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₆BrClO
Calculated Monoisotopic Mass219.9263
Ionization ModeElectrospray Ionization (ESI)
Observed m/z (Hypothetical)219.9261
Mass Error (Hypothetical)-0.9 ppm

V. Computational Chemistry and Theoretical Studies on 4 Bromo 2 Chloro 5 Methylphenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches allow for the determination of stable conformations and the prediction of chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems. nih.gov This method is used to determine the optimized geometry and calculate the energy of 4-bromo-2-chloro-5-methylphenol. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For substituted phenols, DFT methods have proven to be reliable in predicting molecular structures. nih.gov

The choice of functional within DFT is critical for obtaining accurate results. Functionals are approximations that describe the exchange and correlation energies of the electrons. For phenolic compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and computational cost. warwick.ac.ukgrowingscience.com Common examples include B3LYP (Becke, 3-parameter, Lee-Yang-Parr). nih.govgrowingscience.com

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. nih.gov Larger basis sets, which include more functions per atom, generally provide more accurate results but at a higher computational expense. youtube.com For molecules containing heavier atoms like bromine, it is important to use basis sets that can adequately describe the electronic structure of these elements.

Pople-style basis sets, such as 6-31G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVDZ, are commonly employed. reddit.com For systems with halogens, the inclusion of polarization functions (d,p) is crucial for accurately modeling the non-spherical nature of electron distribution around these atoms. youtube.com Furthermore, diffuse functions are often added for systems with lone pairs or anions to better describe the loosely bound electrons. youtube.com

When studying phenolic systems, researchers often compare the results obtained from different combinations of functionals and basis sets to ensure the reliability of their predictions. growingscience.com For instance, the performance of functionals like B3LYP can be evaluated against others such as PBE or TPSS, often in conjunction with basis sets of increasing size (e.g., from double-zeta to triple-zeta quality) to find a protocol that yields results in good agreement with experimental data where available. warwick.ac.uknih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and the experimentally observed spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between isomers. escholarship.orgchegg.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors within the framework of DFT. researchgate.net

To obtain theoretical chemical shifts for this compound, the geometry of the molecule is first optimized using a chosen DFT functional and basis set. Then, the NMR shielding constants are calculated at the same level of theory. These absolute shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is sensitive to the level of theory used. escholarship.org Comparisons between calculated and experimental shifts can help to confirm the proposed structure of the molecule.

The process involves first optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. nih.gov This calculation yields a set of normal modes of vibration and their associated frequencies. It is common practice to scale the calculated frequencies by an empirical scaling factor to account for the approximations inherent in the theoretical methods and the neglect of anharmonicity. nih.gov

For this compound, the calculated IR spectrum would be expected to show characteristic vibrational modes for the O-H stretch of the phenol (B47542) group, C-H stretches of the methyl group and the aromatic ring, C-C stretching vibrations within the ring, and vibrations involving the carbon-halogen bonds. The computed intensities help in identifying which of these vibrations would be expected to be strong in the experimental spectrum.

Thermodynamic and Kinetic Parameters from Computational Models

Computational models are instrumental in elucidating the thermodynamic and kinetic aspects of chemical reactions involving halogenated phenols. These models can predict the feasibility of different reaction pathways and provide quantitative estimates of reaction rates.

Computational studies on halogenated phenols, such as polychlorinated and polybrominated phenols, often explore their degradation pathways, which are of significant environmental interest. nih.govacs.org For a molecule like this compound, theoretical calculations, typically using Density Functional Theory (DFT), can be employed to map out the potential energy surface of its reactions, for instance, with hydroxyl radicals (•OH), which are key species in atmospheric and aquatic degradation processes.

These calculations can identify various possible reaction pathways, including:

Hydrogen abstraction: The •OH radical can abstract the hydrogen atom from the phenolic hydroxyl group.

Electrophilic addition: The •OH radical can add to different positions on the aromatic ring.

Substitution reactions: The displacement of a halogen atom (Br or Cl) or the methyl group.

For each proposed pathway, the structures of the transition states are calculated. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. wikipedia.org The geometry and energy of these transition states provide insights into the mechanism of the reaction. For example, in the degradation of octachlorodibenzo-p-dioxin, a related polychlorinated aromatic compound, DFT calculations have been used to determine the activation energies for different dechlorination pathways, revealing the most likely routes of degradation. nih.gov

Table 1: Hypothetical Reaction Pathways and Calculated Parameters for a Generic Halogenated Phenol Reaction

Reaction PathwayReactantsTransition State (TS)ProductsActivation Energy (kcal/mol)
Hydrogen AbstractionC₆H₃BrCl(CH₃)OH + •OH[C₆H₃BrCl(CH₃)O···H···OH]‡C₆H₃BrCl(CH₃)O• + H₂OValue would be calculated
OH Addition (ortho)C₆H₃BrCl(CH₃)OH + •OH[•OHC₆H₃BrCl(CH₃)OH]‡AdductValue would be calculated
OH Addition (meta)C₆H₃BrCl(CH₃)OH + •OH[•OHC₆H₃BrCl(CH₃)OH]‡AdductValue would be calculated
OH Addition (para)C₆H₃BrCl(CH₃)OH + •OH[•OHC₆H₃BrCl(CH₃)OH]‡AdductValue would be calculated

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Once the transition states are identified, Transition State Theory (TST) can be used to calculate the rate constants for each elementary reaction step. wikipedia.orgox.ac.uk The Eyring equation, a cornerstone of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). wikipedia.org Computational methods can provide the necessary parameters, such as the vibrational frequencies of the reactants and the transition state, to calculate ΔG‡. nih.govumn.edu

For reactions with multiple competing pathways, the branching ratios can be determined by comparing the calculated rate constants for each pathway. The pathway with the lowest activation energy and thus the highest rate constant will be the dominant one. For instance, in the reaction of •OH with a halogenated phenol, calculations can predict whether hydrogen abstraction or addition to the ring is more likely to occur under specific conditions. researchgate.net

Table 2: Illustrative Calculated Kinetic Parameters for the Reaction of a Halogenated Phenol with •OH at 298 K

Reaction PathwayRate Constant (cm³ molecule⁻¹ s⁻¹)Branching Ratio (%)
Hydrogen Abstractionk₁(k₁ / k_total) x 100
OH Addition (ortho)k₂(k₂ / k_total) x 100
OH Addition (meta)k₃(k₃ / k_total) x 100
OH Addition (para)k₄(k₄ / k_total) x 100
Total k_total = k₁ + k₂ + k₃ + k₄ 100

Note: The values in this table are hypothetical and represent the type of data that would be generated from a computational study.

The surrounding solvent can significantly influence the properties and reactivity of a molecule. wikipedia.orgnih.gov Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of solvent molecules in the calculation. dntb.gov.uaresearchgate.net

For this compound, the polarity of the solvent would affect its conformational equilibrium, the stability of charged intermediates, and the energy of transition states. ucsb.edu For example, in a polar solvent, reaction pathways that involve the formation of polar or charged species would be stabilized, potentially lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. nih.gov A computational study on a Schiff base derived from a brominated and chlorinated phenol utilized DFT with a polarizable continuum model to investigate solvent effects on its electronic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov

The first step in developing a QSAR model is to generate a set of molecular descriptors that numerically represent the structural features of the molecules. ucsb.eduprotoqsar.com For halogenated phenols like this compound, these descriptors can be categorized as:

Constitutional descriptors: Molecular weight, number of halogen atoms, number of specific functional groups.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule, such as the molecular connectivity index. nih.gov

Geometrical descriptors: Parameters related to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. ucsb.edu Important electronic descriptors for halogenated phenols include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, respectively, and thus its reactivity. ucsb.edunih.gov

Atomic charges: The distribution of electron density on the atoms of the molecule. nih.gov

Hammett's substituent constant (σ): An empirical descriptor that quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. nih.gov

Physicochemical descriptors: Properties like the octanol-water partition coefficient (log K_ow), which is a measure of hydrophobicity, and the acid dissociation constant (pKa). nih.govnih.gov

Table 3: Examples of Molecular Descriptors Relevant for QSAR of Halogenated Phenols

Descriptor ClassDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
ConstitutionalNumber of Halogen AtomsThe total count of bromine and chlorine atoms.
TopologicalFirst-order Valence Molecular Connectivity Index (¹χᵛ)An index based on the connectivity and valence state of atoms. nih.gov
ElectronicHOMO EnergyEnergy of the highest occupied molecular orbital. nih.gov
ElectronicLUMO EnergyEnergy of the lowest unoccupied molecular orbital. nih.gov
ElectronicDipole MomentA measure of the net molecular polarity.
Physicochemicallog K_owA measure of the compound's lipophilicity. nih.gov
PhysicochemicalpKaThe negative logarithm of the acid dissociation constant. nih.gov

Once a set of descriptors is generated for a series of halogenated phenols, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a QSAR model. nih.govnih.gov This model takes the form of an equation that correlates the descriptors with the observed activity or reactivity (e.g., toxicity, degradation rate). nih.gov

For halogenated phenols, studies have shown that their toxicity and reactivity are often correlated with descriptors such as hydrophobicity (log K_ow), electronic parameters (pKa, Hammett constants), and steric parameters. nih.govnih.gov For example, a QSAR study on the toxicity of 14 halogenated phenols found a good correlation with standard entropy and the most negative atomic net charges. nih.gov Another study on the microbial transformation of phenols showed a strong correlation between the transformation rate and van der Waal's radii of the substituents. nih.gov

A successful QSAR model for a class of compounds including this compound would allow for the prediction of its reactivity based on its calculated descriptors, without the need for experimental measurements. Such models are valuable tools for screening large numbers of chemicals for their potential environmental impact and for prioritizing them for further experimental testing.

Vi. Synthetic Utility and Applications As a Precursor

Role as a Key Intermediate in Organic Synthesis

The combination of a phenol (B47542), a methyl group, and two different halogen atoms makes 4-Bromo-2-chloro-5-methylphenol a key intermediate for generating a variety of complex organic molecules. Its structural features allow for selective transformations, enabling the synthesis of targeted compounds with high precision.

Halogenated aromatic compounds are a cornerstone in medicinal chemistry and materials science. The presence of both bromine and chlorine in this compound allows for differential reactivity, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. This characteristic is highly valuable in the synthesis of advanced, densely functionalized aromatic scaffolds.

For instance, related bromochlorophenols are known to be valuable intermediates in the production of insecticidal and acaricidal agents, such as certain thiophosphoric acid esters. This underscores the industrial relevance of this class of compounds in creating complex and commercially important molecules.

A notable example of a complex halogenated aromatic scaffold derived from a similar structure is 2-[4-(4-bromo-2-chloro-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol. The synthesis of such a molecule demonstrates the utility of the 4-bromo-2-chloro-5-methylphenyl core in constructing elaborate structures containing additional heterocyclic and functionalized side chains. Furthermore, the broader class of polyhalogenated pyridines and phenols are recognized as crucial building blocks in the development of novel compounds for medicinal research.

The inherent reactivity of the phenolic hydroxyl group, coupled with the potential for substitution on the aromatic ring, positions this compound as an excellent starting material for a wide array of complex phenolic derivatives.

The synthesis of Schiff bases is one such application. For example, the condensation of related bromo-salicylaldehydes with anilines yields (E)-4-bromo-2-[(phenylimino)methyl]phenol derivatives. nih.govresearchgate.net These compounds are of interest for their potential thermochromic properties. nih.govresearchgate.net This highlights the potential of the phenolic group in this compound to be transformed into an aldehyde, which can then be used to build more complex imine-containing structures.

The following table provides a glimpse into the types of reactions that can be employed to create complex derivatives from this precursor.

Reaction TypeReagents/ConditionsResulting Functional Group
SulfonylationSulfonyl chloride, BaseSulfonate Ester
Cross-CouplingBoronic acid, Palladium catalystBiaryl Compound
FormylationFormaldehyde, Acid/Base catalystHydroxybenzaldehyde
CondensationAmineImine (Schiff Base)

Derivatization for Specialized Chemical Applications

The functional groups on this compound can be readily modified to tailor the molecule for specific, high-value applications. This derivatization can alter the compound's physical and chemical properties, making it suitable for a range of specialized uses.

The phenolic hydroxyl group is a prime site for derivatization into ethers and esters, which are classes of compounds with widespread applications.

Phenol-Ether Derivatives: The synthesis of diaryl ethers, for example, is a significant area of research, with some of these compounds showing promise as non-nucleoside reverse transcriptase inhibitors. nih.gov The formation of an ether linkage, often through reactions like the Williamson ether synthesis or Ullmann condensation, can be applied to this compound to produce novel ether derivatives. nih.gov

Ester Derivatives: Esterification of the hydroxyl group is another important transformation. A notable application for related 4-bromo-2-chlorophenols is their use as intermediates in the synthesis of organophosphate pesticides. Specifically, they are precursors to O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester and O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester. These esters have documented insecticidal and acaricidal properties.

Phenol and its substituted derivatives are well-known monomers for the production of phenol-formaldehyde (PF) resins, also known as Bakelite. wikipedia.org These thermosetting polymers are formed through the condensation polymerization of phenol with formaldehyde. wikipedia.org The reaction typically occurs at the ortho and para positions relative to the hydroxyl group. wikipedia.org

In the case of this compound, the available ortho position (C6) is sterically unhindered, theoretically allowing it to participate in polymerization with formaldehyde. The presence of the halogen atoms would be expected to impart specific properties to the resulting polymer, such as increased flame retardancy and modified chemical resistance.

While the incorporation of halogenated phenols into polymers is a known strategy to enhance material properties, specific literature detailing the use of this compound in the synthesis of phenol-formaldehyde resins is not widely available. However, based on the fundamental principles of PF resin chemistry, its potential as a specialty monomer remains a possibility for creating polymers with tailored characteristics.

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